Ormeloxifene: A Deep Dive into its Discovery and Synthesis
Ormeloxifene: A Deep Dive into its Discovery and Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Ormeloxifene, also known as Centchroman, is a non-steroidal Selective Estrogen Receptor Modulator (SERM) with a unique profile of tissue-specific estrogenic and anti-estrogenic activities.[1][2] Initially developed as a once-weekly oral contraceptive, its therapeutic applications have expanded to include the management of dysfunctional uterine bleeding (DUB).[3][4] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Ormeloxifene.
Discovery and History
Ormeloxifene was discovered at the Central Drug Research Institute (CDRI) in Lucknow, India.[2][3] The development of this novel non-steroidal contraceptive began in the late 1960s.[5] After extensive preclinical and clinical studies, it was approved for marketing in India in 1991 and was introduced to the market in 1992 under the trade names Saheli and Choice-7.[2][6][7] In 2016, the Indian government began providing it free-of-cost under the name "Chhaya" as part of the National Family Planning Programme.[2][7]
Chemical Synthesis Pathway
The chemical synthesis of Ormeloxifene has been described through multiple routes. A primary and commonly cited pathway involves a multi-step process beginning with a Grignard reaction.[8] An improved five-step high-yielding process has also been developed.[6][9]
A key synthesis process involves the following general steps:
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Grignard Reaction: A cis-3-phenyl-4-p-acetoxyphenyl-7-methoxy-3,4-dihydrocoumarin undergoes a Grignard reaction with methylmagnesium iodide in tetrahydrofuran (B95107) (THF). This yields an intermediate, erythro-2-methyl-3-phenyl-4-(p-hydroxyphenyl)-4-(2-hydroxy-4-methoxyphenyl)-butan-2-ol.[8]
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Cyclization: The resulting compound is then cyclized using polyphosphoric acid (PPA) at a controlled temperature (75–80°C) to produce cis-2,2-dimethyl-3-phenyl-4-p-hydroxyphenyl-7-methoxychroman.[8]
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Alkylation: The cis-chroman derivative is then alkylated.
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Isomerization: Finally, isomerization of this compound yields the equimolar mixture of the D and L enantiomers of Ormeloxifene.[8]
Mechanism of Action and Signaling
Ormeloxifene's biological activity stems from its function as a SERM.[2][3] It exhibits tissue-dependent estrogenic and anti-estrogenic effects.[10][11]
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Anti-estrogenic Effects (Uterus and Breast): In the uterus, Ormeloxifene acts as an estrogen antagonist.[11] It binds to estrogen receptors (ERs) in the endometrium, inhibiting the proliferation of endometrial cells.[1] This prevents the uterine lining from thickening, creating an environment unsuitable for the implantation of a fertilized egg.[1][10] This anti-proliferative effect is also the basis for its use in treating DUB and its investigation as an anti-cancer agent, particularly in breast cancer.[8][11]
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Estrogenic Effects (Bone and Vagina): In contrast, Ormeloxifene shows estrogenic effects on bone and the vaginal epithelium, which helps in maintaining bone density and the health of vaginal tissues.[1][11]
Its contraceptive action is multifactorial:
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Endometrial Asynchrony: It creates a mismatch between the timing of ovulation and the development of the uterine lining.[2]
-
Accelerated Tubal Transport: It speeds up the transport of the fertilized egg through the fallopian tubes.[2]
-
Cervical Mucus Alteration: It changes the viscosity of cervical mucus, making it less permeable to sperm.[1]
Ormeloxifene interacts with both estrogen receptor subtypes, showing a higher affinity for ERα compared to ERβ.[8][12] This interaction modulates the expression of estrogen-responsive genes. For instance, in cancer cells, it can block the cell cycle in the G0–G1 phase.[8]
Quantitative Data
Table 1: Pharmacokinetic Properties of Ormeloxifene
| Parameter | Value | Notes |
| Peak Serum Concentration (Cmax) | 30.45 to 129 ng/ml | Observed 3 to 8 hours post-ingestion, dose-dependent.[13] |
| Area Under the Curve (AUC0–∞) | 5199 ± 1388 ng h/ml | For a 60 mg oral dose.[13] |
| Terminal Half-life (t1/2) | ~170 hours (7 days) | Allows for a once-weekly dosing regimen.[11][14] |
| Absorption | Well absorbed from the GI tract | Peak levels achieved in approximately 4 hours.[11][14] |
| Plasma Protein Binding | Low affinity | Does not significantly interact with proteins binding steroids like testosterone (B1683101) or estradiol (B170435).[8][11] |
Table 2: Receptor Binding Affinity
| Receptor | Relative Binding Affinity (%) | Inhibition Constant (Ki) |
| Estrogen Receptor α (ERα) | 8.8% | 250 nM |
| Estrogen Receptor β (ERβ) | 3.0% | 750 nM |
| Data from competitive binding experiments using human recombinant ERα and ERβ.[12] |
Table 3: Clinical Efficacy in Dysfunctional Uterine Bleeding (DUB)
| Parameter | Pre-Treatment (Mean ± SD) | Post-Treatment (Mean ± SD) | p-value |
| Duration of Bleeding (days) | 16.88 ± 6.46 | 7.76 ± 1.55 | < 0.001 |
| Hemoglobin (g/dL) | Baseline | Significant Increase | < 0.001 |
| Endometrial Thickness | Baseline | Significant Decrease | < 0.001 |
| Data from a randomized clinical trial comparing Ormeloxifene to medroxyprogesterone (B1676146) acetate (B1210297) over a 3-month treatment period.[15][16][17] |
Experimental Protocols
Synthesis of 1-[2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenoxy]-ethyl]-pyrrolidine (Ormeloxifene)
An improved process involves the condensation of 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one with 3-methoxy phenol (B47542) in the presence of polyphosphoric acid (PPA).[6] The resulting intermediate, 4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenol, is then reacted with 2-Pyrrolidin-1-yl-ethanol. The final product is often converted to its hydrochloride salt for stability and purification.[9]
-
Protocol for Condensation: A solution of 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one (e.g., 70 g, 0.26 mol) and Phenol (e.g., 35 g, 0.37 mol) in a benzene:hexane mixture is added to a stirred solution of AlCl3 (e.g., 40 g, 0.3 mol) and phenol (e.g., 25 g, 0.27 mol) at 0-5°C over 2 hours. The reaction is stirred for an additional 10 hours. The reaction is quenched with ice water and concentrated HCl, followed by extraction with ethyl acetate.[6]
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Final Step and Purification: The crude product is diluted in a solvent like diisopropyl ether and cooled. HCl gas is passed through the solution to form the hydrochloride salt. The resulting solid is filtered and purified by recrystallization from a solvent such as ethyl acetate.[9]
Estrogen Receptor Binding Assay
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Objective: To determine the binding affinity of Ormeloxifene for ERα and ERβ.
-
Methodology: Competitive binding experiments are performed using human recombinant ERα and ERβ. A constant concentration of radiolabeled estradiol ([3H]E2) is incubated with the receptor in the presence of increasing concentrations of the competitor ligand (Ormeloxifene). After incubation to equilibrium, bound and free radioligand are separated. The radioactivity of the bound fraction is measured by scintillation counting. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[12]
References
- 1. What is the mechanism of Ormeloxifene? [synapse.patsnap.com]
- 2. Ormeloxifene - Wikipedia [en.wikipedia.org]
- 3. What is Ormeloxifene used for? [synapse.patsnap.com]
- 4. A Study of Efficacy of Ormeloxifene in the Pharmacological Management of Dysfunctional Uterine Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Cancer Potential of a Novel SERM Ormeloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ormeloxifene | C30H35NO3 | CID 35805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ormeloxifene – Looking beyond contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. torrentpharma.com [torrentpharma.com]
- 14. mims.com [mims.com]
- 15. Evaluation of the Safety and Efficacy of Ormeloxifene, a Selective Estrogen Receptor Modulator and Medroxyprogesterone Acetate in Women with Non-Structural Abnormal Uterine Bleeding: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. ijrcog.org [ijrcog.org]
